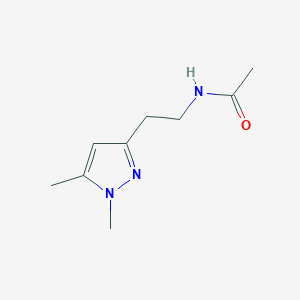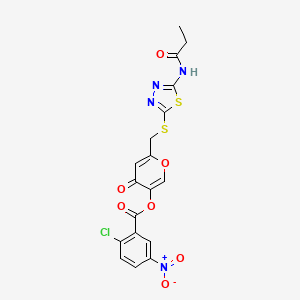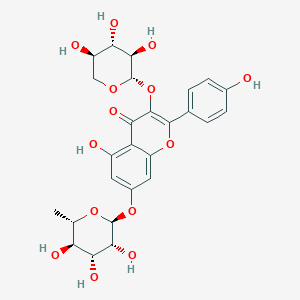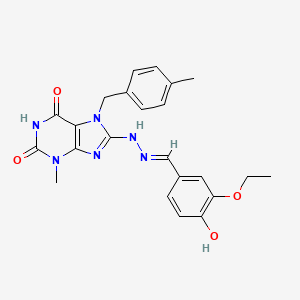![molecular formula C22H20N2O2S B2888504 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-5-yl)-3-(phenylthio)propanamide CAS No. 393837-34-8](/img/structure/B2888504.png)
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-5-yl)-3-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-5-yl)-3-(phenylthio)propanamide, commonly known as EOI, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. EOI is a synthetic compound that possesses a unique chemical structure, which makes it an interesting molecule to study.
Applications De Recherche Scientifique
Urease Inhibition and Therapeutic Applications
A study involving the synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides demonstrated significant in vitro inhibitory potential against the urease enzyme. These compounds, including variations of the base structure similar to N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-5-yl)-3-(phenylthio)propanamide, were identified as potent urease inhibitors. The kinetic results indicated competitive inhibition, and the compounds exhibited mild cytotoxicity towards cell membranes. This suggests their potential as valuable therapeutic agents in drug designing programs, particularly for conditions associated with urease activity (Nazir et al., 2018).
Nucleophilic Substitution Reactions
Research on N-ethyl-5-phenylisoxazolium 3-sulfonate (Woodward's Reagent K) as a reagent for nucleophilic side chains of proteins highlighted the chemical's reactivity towards various nucleophiles, forming stable enamine adducts. This work illustrates the chemical versatility and potential of compounds with similar functional groups for probing or modifying biological molecules, pointing to applications in biochemical research and drug development (Llamas et al., 1986).
Photodegradation Studies
The study of photodegradation of urethane model systems, which includes the identification of photo-oxidation products of ethyl N-phenyl-carbamate, demonstrates the importance of understanding the stability and degradation pathways of chemical compounds under light exposure. This research is crucial for the development of stable pharmaceuticals and materials science applications (Beachell & Chang, 1972).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of celecoxib derivatives as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents illustrate the broader applicability of complex organic molecules in medicinal chemistry. Such studies pave the way for the development of new drugs with improved efficacy and safety profiles (Küçükgüzel et al., 2013).
Environmental Fate and Behavior Studies
Research on the occurrence, fate, and behavior of parabens in aquatic environments sheds light on the environmental impact of synthetic organic compounds. Understanding the degradation pathways, bioaccumulation potential, and ecological effects of chemicals, including structurally related compounds, is essential for environmental risk assessment and the development of safer chemicals (Haman et al., 2015).
Propriétés
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-5-yl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-2-24-19-10-6-9-16-18(12-11-17(21(16)19)22(24)26)23-20(25)13-14-27-15-7-4-3-5-8-15/h3-12H,2,13-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKMOKCNNHBVFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC3=C(C=CC(=C32)C1=O)NC(=O)CCSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,5-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2888422.png)
![[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanamine;hydrochloride](/img/structure/B2888423.png)


![1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one;hydrochloride](/img/structure/B2888427.png)
![tert-Butyl (8-azabicyclo[3.2.1]octan-3-yl)(methyl)carbamate hydrochloride](/img/structure/B2888430.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde](/img/structure/B2888432.png)



![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B2888440.png)
![[4-(2-Aminoethyl)piperidin-4-yl]methanol;dihydrochloride](/img/structure/B2888441.png)
